molecular formula C9H11BrClNO B6188753 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride CAS No. 1782332-99-3

6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride

Cat. No.: B6188753
CAS No.: 1782332-99-3
M. Wt: 264.54 g/mol
InChI Key: OSFXXSNWALBOLP-UHFFFAOYSA-N
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Description

6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is a chemical compound with the molecular formula C9H11BrClN. It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 6th position and a hydroxyl group at the 3rd position. This compound is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroquinolin-4(1H)-one", "sodium bromide", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2,3-dihydroquinolin-4(1H)-one is reacted with sodium bromide and sodium hydroxide in ethanol to form 6-bromo-2,3-dihydroquinolin-4(1H)-one.", "Step 2: 6-bromo-2,3-dihydroquinolin-4(1H)-one is then reacted with hydrochloric acid to form 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride." ] }

CAS No.

1782332-99-3

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinolin-3-ol;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(12)5-11-9;/h1-3,8,11-12H,4-5H2;1H

InChI Key

OSFXXSNWALBOLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)Br)O.Cl

Purity

95

Origin of Product

United States

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